3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, in particular, is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may interfere with cellular pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Amino-1-ethyl-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its solubility and reactivity, making it a valuable compound in various synthetic and medicinal applications .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O/c1-3-11-4-5(6(8)10-11)7(12)9-2/h4H,3H2,1-2H3,(H2,8,10)(H,9,12) |
InChI Key |
HXQARRJZVNVGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NC |
Origin of Product |
United States |
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